Ethyl 3-bromo-4,5,6,7-tetrahydroisobenzofuran-1-carboxylate
Description
Properties
IUPAC Name |
ethyl 3-bromo-4,5,6,7-tetrahydro-2-benzofuran-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO3/c1-2-14-11(13)9-7-5-3-4-6-8(7)10(12)15-9/h2-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQXYGCKXMKFEPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2CCCCC2=C(O1)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301189098 | |
| Record name | Ethyl 3-bromo-4,5,6,7-tetrahydro-1-isobenzofurancarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301189098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
188240-68-8 | |
| Record name | Ethyl 3-bromo-4,5,6,7-tetrahydro-1-isobenzofurancarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=188240-68-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 3-bromo-4,5,6,7-tetrahydro-1-isobenzofurancarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301189098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl 3-bromo-4,5,6,7-tetrahydro-2-benzofuran-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-bromo-4,5,6,7-tetrahydroisobenzofuran-1-carboxylate typically involves the bromination of a suitable precursor followed by esterification. One common method involves the bromination of 4,5,6,7-tetrahydroisobenzofuran-1-carboxylic acid using bromine or a bromine source under controlled conditions. The resulting brominated intermediate is then esterified with ethanol in the presence of an acid catalyst to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-bromo-4,5,6,7-tetrahydroisobenzofuran-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The tetrahydroisobenzofuran ring can be oxidized to introduce additional functional groups.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide or potassium thiolate in polar aprotic solvents.
Reduction: Lithium aluminum hydride in dry ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products
Substitution: Formation of substituted derivatives with various functional groups.
Reduction: Conversion to the corresponding alcohol.
Oxidation: Introduction of hydroxyl or carbonyl groups.
Scientific Research Applications
Ethyl 3-bromo-4,5,6,7-tetrahydroisobenzofuran-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 3-bromo-4,5,6,7-tetrahydroisobenzofuran-1-carboxylate depends on its specific application. In chemical reactions, it acts as a reactive intermediate that can undergo various transformations. In biological systems, its interactions with molecular targets such as enzymes or receptors are of interest, although specific pathways and targets may vary based on the context of its use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Variations
Ethyl 3-bromo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate
- Molecular Formula: C₁₁H₁₄BrNO₂
- Molecular Weight : 272.14 g/mol
- Key Differences :
- The indole core replaces the isobenzofuran, introducing a nitrogen atom in the heterocyclic ring.
- The NH group in indole enables hydrogen bonding and electrophilic substitution, unlike the oxygen-rich furan system.
- Reactivity: Indole derivatives are more prone to electrophilic aromatic substitution, while the tetrahydroisobenzofuran analog is better suited for ring-opening or halogen-based reactions .
Ethyl 3-chloro-4,5,6,7-tetrahydroisobenzofuran-1-carboxylate
- Molecular Formula : C₁₁H₁₃ClO₃
- Molecular Weight : 228.67 g/mol
- Key Differences :
- Chlorine replaces bromine, reducing leaving-group ability in nucleophilic substitution (lower polarizability).
- Lower molecular weight and altered solubility profile compared to the bromo analog.
Functional Group Variations
Methyl 3-bromo-4,5,6,7-tetrahydroisobenzofuran-1-carboxylate
- Molecular Formula : C₁₀H₁₁BrO₃
- Molecular Weight : 259.10 g/mol
- Key Differences :
- Methyl ester group (vs. ethyl) accelerates hydrolysis due to reduced steric hindrance.
- Lower boiling point and altered lipophilicity.
Halogen-Substituted Analogs
Ethyl 3-iodo-4,5,6,7-tetrahydroisobenzofuran-1-carboxylate
- Molecular Formula : C₁₁H₁₃IO₃
- Molecular Weight : 320.12 g/mol
- Key Differences: Iodine’s larger atomic radius enhances reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura).
Comparative Data Table
Biological Activity
Ethyl 3-bromo-4,5,6,7-tetrahydroisobenzofuran-1-carboxylate is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, supported by relevant research findings and data.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 273.13 g/mol. The compound features a bromo substituent at the 3-position of the tetrahydroisobenzofuran ring, which is believed to enhance its biological activity through electron-withdrawing effects that influence interactions with biological targets.
Biological Activity Overview
Preliminary studies indicate that compounds with similar structures exhibit significant biological activities. This compound has been investigated for:
- Antimicrobial Activity : Compounds structurally related to this compound have shown promising antimicrobial effects against various pathogens.
- Anticancer Properties : Initial studies suggest potential antiproliferative effects against cancer cell lines.
Anticancer Activity
Recent research has focused on the anticancer properties of compounds similar to this compound. For instance:
- In Vitro Studies : A study demonstrated that derivatives of similar structures exhibited significant antiproliferative activities in MCF-7 breast cancer cells with IC50 values ranging from 10 to 33 nM. These compounds were shown to inhibit tubulin polymerization and induce apoptosis in cancer cells .
Table 1: Antiproliferative Activities in MCF-7 Cells
| Compound | IC50 (nM) | Mechanism of Action |
|---|---|---|
| CA-4 | 3.9 | Tubulin inhibitor |
| Compound A | 10–33 | Tubulin destabilization |
| Compound B | 23–33 | Apoptosis induction |
The mechanism by which this compound exerts its biological effects is not fully elucidated but is believed to involve:
- Interaction with Tubulin : Similar compounds have been shown to bind to the colchicine-binding site on tubulin, leading to disruption of microtubule dynamics.
- Induction of Apoptosis : Flow cytometry analyses indicated that certain derivatives can arrest cell cycles and promote apoptotic pathways in cancer cells .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
